molecular formula C20H32O4 B1243804 12(R)-Hpete CAS No. 126873-49-2

12(R)-Hpete

Cat. No.: B1243804
CAS No.: 126873-49-2
M. Wt: 336.5 g/mol
InChI Key: ZIOZYRSDNLNNNJ-ZYBDYUKJSA-N
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Description

12R-Hydroperoxy-5,8,10,14-eicosatetraenoic acid, commonly known as 12R-HPETE, is a metabolite derived from arachidonic acid. It is a member of the hydroxyeicosatetraenoic acids (HETEs) family and plays a significant role in various biological processes. This compound is particularly notable for its involvement in the lipoxygenase pathway, which is crucial for the production of various signaling molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

12R-HPETE is synthesized from arachidonic acid through the action of the enzyme arachidonate 12-lipoxygenase (ALOX12B). The enzyme catalyzes the addition of molecular oxygen to arachidonic acid, resulting in the formation of 12R-HPETE . The reaction conditions typically involve the presence of oxygen and specific cofactors that facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of 12R-HPETE is not widely documented, as it is primarily synthesized for research purposes. the enzymatic conversion of arachidonic acid using recombinant ALOX12B in controlled bioreactors could be a potential method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

12R-HPETE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

12R-HPETE has several applications in scientific research:

Mechanism of Action

12R-HPETE exerts its effects through the lipoxygenase pathway. It is produced by the enzyme ALOX12B and can be further metabolized by glutathione peroxidases to form 12R-HETE. These metabolites act as signaling molecules, influencing various biological processes such as inflammation, cell proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12R-HPETE is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors. This stereochemistry is crucial for its role in skin barrier function and its involvement in specific inflammatory pathways .

Properties

CAS No.

126873-49-2

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,10E,12R,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+/t19-/m1/s1

InChI Key

ZIOZYRSDNLNNNJ-ZYBDYUKJSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)OO

SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO

126873-49-2

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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